molecular formula C21H20N2O5S B250959 N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide

N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide

Cat. No. B250959
M. Wt: 412.5 g/mol
InChI Key: YZRNUYVLICUHII-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide, also known as DMTCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DMTCP belongs to the class of compounds known as tubulin inhibitors, which are known to interfere with the formation of microtubules, a critical component of the cytoskeleton of cells. In

Mechanism of Action

N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide exerts its anti-cancer effects by inhibiting the formation of microtubules, which are critical for cell division. Specifically, N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide binds to the colchicine site of tubulin, preventing the polymerization of tubulin monomers into microtubules. This disruption of microtubule formation leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors rely on for nutrients and oxygen. N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has also been shown to have a low toxicity profile in normal cells, indicating its potential as a selective anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide in lab experiments is its high potency and selectivity for cancer cells. Additionally, N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has a low toxicity profile in normal cells, making it a promising candidate for cancer treatment. However, one limitation of using N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has a short half-life in the body, which may limit its effectiveness in clinical settings.

Future Directions

For research on N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide include exploring its potential as a combination therapy with other anti-cancer agents, investigating its effectiveness in different types of cancer, and developing new formulations to improve its solubility and stability. Additionally, further studies are needed to determine the optimal dosing and administration of N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide in clinical settings. Overall, N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide shows great promise as a novel anti-cancer agent, and further research is warranted to fully explore its potential.

Synthesis Methods

N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide is synthesized using a multi-step process involving the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form an acid chloride intermediate. The intermediate is then reacted with 2-methoxyaniline to form the corresponding amide. Finally, the amide is reacted with 2-thiophenecarboxylic acid to form N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide. The purity of N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide is typically determined using high-performance liquid chromatography (HPLC) or mass spectrometry.

Scientific Research Applications

N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential applications in cancer treatment. In preclinical studies, N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide has also been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H20N2O5S/c1-26-15-9-13(10-16(12-15)27-2)20(24)22-14-6-7-17(18(11-14)28-3)23-21(25)19-5-4-8-29-19/h4-12H,1-3H3,(H,22,24)(H,23,25)

InChI Key

YZRNUYVLICUHII-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)OC

Origin of Product

United States

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